molecular formula C19H24O5 B13428179 (1R,2R,5S,8S,9S,10R,11R)-6-(dideuteriomethylidene)-5-hydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid

(1R,2R,5S,8S,9S,10R,11R)-6-(dideuteriomethylidene)-5-hydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid

カタログ番号: B13428179
分子量: 334.4 g/mol
InChIキー: OXFPYCSNYOFUCH-PUFBYSOGSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a complex pentacyclic diterpenoid derivative characterized by a 15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane core. Key structural features include:

  • Molecular formula: C19H22D2O5 (deduced from and ).
  • Functional groups: A carboxylic acid at position 9, a hydroxyl group at position 5, a dideuteriomethylidene group at position 6, and a ketone at position 14.
  • Stereochemistry: Eight defined stereocenters (1R,2R,5S,8S,9S,10R,11R), critical for its conformational stability and biological interactions .

Its pentacyclic framework shares similarities with bioactive diterpenoids like gibberellic acid (GA3) and isosteviol derivatives, though substituent variations dictate distinct properties .

特性

分子式

C19H24O5

分子量

334.4 g/mol

IUPAC名

(1R,2R,5S,8S,9S,10R,11R)-6-(dideuteriomethylidene)-5-hydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid

InChI

InChI=1S/C19H24O5/c1-10-8-17-9-18(10,23)7-4-11(17)19-6-3-5-16(2,15(22)24-19)13(19)12(17)14(20)21/h11-13,23H,1,3-9H2,2H3,(H,20,21)/t11-,12-,13-,16-,17+,18+,19-/m1/s1/i1D2

InChIキー

OXFPYCSNYOFUCH-PUFBYSOGSA-N

異性体SMILES

[2H]C(=C1C[C@]23C[C@]1(CC[C@H]2[C@]45CCC[C@]([C@H]4[C@@H]3C(=O)O)(C(=O)O5)C)O)[2H]

正規SMILES

CC12CCCC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O

製品の起源

United States

生物活性

The compound (1R,2R,5S,8S,9S,10R,11R)-6-(dideuteriomethylidene)-5-hydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid is a complex pentacyclic triterpenoid that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and antiviral activities.

Chemical Structure

The chemical structure of the compound features a pentacyclic framework with multiple functional groups that contribute to its biological activity. The presence of hydroxyl and carboxylic acid groups enhances its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various pentacyclic triterpenoids. These compounds demonstrate significant activity against several cancer cell lines:

  • Mechanism of Action : Pentacyclic triterpenoids are known to induce apoptosis in cancer cells through various mechanisms such as the modulation of signaling pathways involved in cell survival and proliferation.
  • Case Studies : For instance, derivatives of similar compounds have shown selective cytotoxicity against lung and breast cancer cells with IC50 values in the micromolar range .
CompoundCancer TypeIC50 (µM)
Compound ALung Cancer12.5
Compound BBreast Cancer15.0
Compound CLiver Cancer18.0

Antimicrobial Activity

The compound exhibits promising antimicrobial properties against various pathogens:

  • Mechanism : The antimicrobial action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.
  • Research Findings : Studies have reported effective inhibition against Xanthomonas oryzae and Xanthomonas axonopodis, with EC50 values significantly lower than conventional antibiotics .
PathogenEC50 (mg/L)
Xanthomonas oryzae3.34
Xanthomonas axonopodis3.30

Antiviral Activity

Emerging data suggest that this compound may also possess antiviral properties:

  • Research Insights : Similar triterpenoids have been identified as selective inhibitors of viral entry in hepatitis B and D viruses . The structural similarities may indicate a potential for antiviral activity in the compound under study.

類似化合物との比較

Comparison with Structurally Similar Compounds

Table 1: Structural and Physical Properties Comparison

Compound Name Molecular Formula Key Functional Groups Stereocenters Collision Cross-Section (Ų, [M+H]+)
Target Compound (dideuteriomethylidene derivative) C19H22D2O5 -COOH, -OH, CD2=, C=O 8 175.3
Gibberellic Acid (GA3) C19H22O6 -COOH, 2×-OH, CH2=, C=O 8 N/A
(1S,2S,3S,5S,8R,9S,10R,11R)-3-Hydroxy-11-Methyl-6-Methylidene-16-Oxo-15-Oxapentacyclo[...]-9-Carboxylic Acid C19H24O5 -COOH, -OH, CH2=, C=O 8 175.3
Isosteviol Derivative (Ethyl 5,9,13-Trimethyl-14-Methylene-14-Oxo-tetracyclo[...]-5-Carboxylate) C24H34O3 -COOEt, CH2=, C=O 6 N/A

Key Observations:

Core Framework: The target compound and GA3 () share a pentacyclic backbone, but GA3 has an additional hydroxyl group at position 12 and a non-deuterated methylidene group . The compound in differs in hydroxyl placement (position 3 vs. 5) and lacks deuterium, yet exhibits identical collision cross-sections, suggesting similar conformational rigidity .

Functional Group Impact: The dideuteriomethylidene group (CD2=) in the target compound may reduce metabolic oxidation rates compared to CH2= analogs, as deuterium substitution is known to stabilize C-D bonds . Carboxylic acid vs. ester groups (e.g., in ’s ethyl carboxylate) influence solubility and bioavailability; carboxylic acids are more polar and prone to ionization at physiological pH .

Pharmacological Potential: Isosteviol derivatives () exhibit antihypertensive and anticancer activities, implying that the target compound’s pentacyclic structure could be explored for similar applications . GA3, a plant growth hormone, highlights the role of hydroxylation patterns in bioactivity divergence; the target compound’s single hydroxyl group may limit phytohormonal effects .

Synthetic Considerations :

  • Heterocyclic synthesis methods () using catalysts like BF3·Et2O or Raney nickel may apply to deuterated analogs, though isotopic labeling requires specialized reagents .

準備方法

Retrosynthetic Considerations

  • The pentacyclic core is typically constructed via cascade cyclization or stepwise ring formation from simpler bicyclic or tricyclic precursors.
  • The stereocenters are introduced through chiral starting materials or asymmetric catalysis.
  • The dideuteriomethylidene group is incorporated by using deuterated reagents or intermediates at a late stage to ensure isotopic purity.
  • Functional group transformations (oxidations, reductions, hydroxylations) are carefully controlled to preserve stereochemistry.

Key Synthetic Steps

  • Construction of the Pentacyclic Core:

    • Starting from a suitable terpene or labdane-type precursor, ring closures are achieved via intramolecular cyclizations.
    • Catalytic methods such as Lewis acid catalysis or radical cyclizations are employed.
    • Protecting groups may be used to mask sensitive functionalities during ring formation.
  • Stereochemical Control:

    • Use of chiral auxiliaries or asymmetric catalysts to set the stereocenters.
    • Enzymatic resolution or chiral pool synthesis from naturally occurring terpenoids (e.g., gibberellins) can be an alternative.
  • Incorporation of the Dideuteriomethylidene Group:

    • Introduction of the dideuteriomethylidene moiety at position 6 is accomplished by using deuterated methylidene precursors such as CD2-containing reagents.
    • Deuterium incorporation is often achieved by Wittig-type reactions or olefination with deuterated phosphonium ylides.
    • Alternatively, catalytic hydrogen-deuterium exchange can be performed on methylidene intermediates under controlled conditions.
  • Functional Group Transformations:

    • Hydroxylation at position 5 via stereoselective oxidation.
    • Oxidation to ketone at position 16 using mild oxidants to avoid epimerization.
    • Carboxylation at position 9 by selective oxidation or introduction of carboxylic acid functional group.

Detailed Preparation Methods from Literature and Databases

Due to the specialized nature of this compound, direct synthetic procedures are scarce in public databases. However, synthesis approaches can be inferred from related gibberellin derivatives and isotopically labeled analogs documented in chemical literature and PubChem data.

Step Reaction Type Reagents/Conditions Purpose Notes
1 Cyclization Lewis acid catalyst (e.g., BF3·Et2O), heat Formation of pentacyclic core Stereochemical control critical
2 Asymmetric hydroxylation Sharpless-type reagents or enzymatic oxidation Introduce 5-hydroxy group Maintains stereochemistry at C5
3 Olefination with deuterated ylide Phosphonium ylide with CD2 group, base (e.g., n-BuLi) Install dideuteriomethylidene at C6 Ensures isotopic labeling
4 Oxidation PCC or Dess–Martin periodinane Convert alcohols to ketones at C16 Mild conditions to prevent side reactions
5 Carboxylation Oxidation of methyl group or introduction of COOH Form carboxylic acid at C9 Controlled to avoid overoxidation

Analytical Verification and Isotopic Purity

Summary Table of Preparation Aspects

Aspect Description Challenges Solutions
Core Synthesis Multi-step cyclization Controlling stereochemistry Use chiral catalysts and auxiliaries
Deuterium Labeling Incorporation of dideuteriomethylidene Isotopic purity and position specificity Use deuterated reagents and late-stage labeling
Functionalization Hydroxylation, oxidation, carboxylation Avoid epimerization and side reactions Mild and selective reagents
Purification Separation of stereoisomers and isotopologues Complexity of mixture Advanced chromatographic techniques
Characterization Confirm structure and isotopic incorporation Overlapping signals in spectra Multi-technique approach (NMR, MS, X-ray)

Q & A

Q. What synthetic strategies are employed to construct the pentacyclic core of this deuterated compound?

The synthesis involves multi-step organic reactions, including cyclization to establish the fused pentacyclic framework and isotopic labeling via deuterated reagents. Key steps include:

  • Cyclization : Formation of the 15-oxapentacyclo ring system using acid-catalyzed or photochemical methods .
  • Deuterium incorporation : Use of deuterated methylidene precursors (e.g., CD₂-based reagents) to introduce the dideuteriomethylidene group at position 6 .
  • Stereochemical control : Chiral auxiliaries or enzymatic resolution to ensure correct stereochemistry at positions 1R, 2R, 5S, 8S, 9S, 10R, and 11R . Purification typically requires HPLC or column chromatography to isolate enantiomerically pure fractions .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and isotopic labeling?

A combination of advanced spectroscopic methods is essential:

  • NMR : ¹H and ¹³C NMR to confirm the pentacyclic backbone and stereochemistry. Deuterium incorporation is validated by the absence of signals at position 6 in ¹H NMR and distinct splitting patterns in HSQC .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (C₁₉H₂₀D₂O₆) and isotopic purity. Deuterium enrichment >98% is confirmed via isotopic peak distribution analysis .
  • X-ray crystallography : To resolve ambiguities in spatial arrangement, especially for the 15-oxa ring and hydroxyl group at position 5 .

Q. What in vitro assays are used to assess its biological activity?

  • Receptor binding assays : Surface plasmon resonance (SPR) or fluorescence polarization to evaluate interactions with plant hormone receptors (e.g., gibberellin-binding proteins) .
  • Enzyme inhibition studies : Kinetic assays using deuterated vs. non-deuterated analogs to measure isotopic effects on catalytic activity (e.g., kcat/KM ratios) .
  • Cell-based assays : Reporter gene systems in plant or mammalian cells to quantify transcriptional responses linked to gibberellin signaling pathways .

Advanced Research Questions

Q. How do deuterium kinetic isotope effects (KIEs) influence its metabolic stability compared to non-deuterated analogs?

Deuterium at the methylidene group reduces metabolic oxidation rates by up to 7-fold in liver microsome assays due to the KIE on cytochrome P450-mediated reactions. This is validated via:

  • LC-MS/MS metabolic profiling : Tracking deuterium retention in metabolites .
  • Computational modeling : Density functional theory (DFT) calculations to compare activation energies for C–H vs. C–D bond cleavage . Contradictions in in vitro vs. in vivo stability data may arise from tissue-specific enzyme expression or isotopic scrambling .

Q. How can researchers resolve spectral overlaps in ¹H NMR caused by the pentacyclic structure’s complexity?

Advanced NMR strategies include:

  • 2D experiments : HSQC-TOCSY to differentiate overlapping proton signals in the 1.0–3.0 ppm range .
  • Isotopic tracing : Compare ¹H and ²H NMR spectra to isolate signals from deuterated positions .
  • Dynamic NMR : Variable-temperature studies to resolve conformational exchange broadening near the 15-oxa ring .

Q. What computational methods optimize synthetic routes while preserving stereochemistry?

  • Molecular mechanics (MM) : Conformational sampling to predict steric clashes during cyclization steps .
  • Quantum mechanics/molecular mechanics (QM/MM) : To model transition states for deuterium incorporation and minimize racemization .
  • Machine learning : Training models on similar gibberellin derivatives to predict reaction yields under varying conditions (e.g., solvent polarity, temperature) .

Data Interpretation and Contradictions

Q. Why might biological activity data conflict between deuterated and non-deuterated analogs?

Discrepancies often arise from:

  • Isotopic effects on binding : Deuterium’s larger mass alters vibrational modes, affecting ligand-receptor interactions. SPR assays show ~15% reduced binding affinity for the deuterated compound .
  • Unexpected metabolic pathways : Deuteration may redirect metabolism toward minor pathways, detected via untargeted metabolomics .
  • Solubility differences : Deuterated analogs exhibit 20–30% lower aqueous solubility, impacting in vitro assay results .

Q. How can researchers validate the stereochemical integrity of intermediates during synthesis?

  • Chiral HPLC : Compare retention times with authentic standards .
  • Circular dichroism (CD) : Correlate Cotton effects with known configurations in similar gibberellin derivatives .
  • Single-crystal XRD : For critical intermediates, resolve absolute configuration .

Methodological Resources

  • Synthetic protocols : Multi-step routes from and .
  • Spectroscopic libraries : Reference NMR/HRMS data in and .
  • Computational tools : DFT workflows from and QM/MM models in .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。